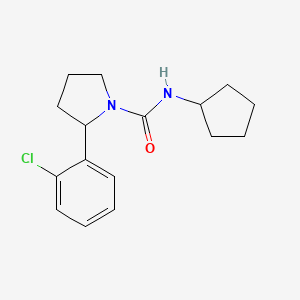![molecular formula C19H27N3O2S2 B6107470 N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6107470.png)
N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as quinoline sulfonamide or QSA. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. In
作用機序
The mechanism of action of QSA involves the inhibition of carbonic anhydrase (CA) enzymes. CA enzymes play a crucial role in the regulation of pH and electrolyte balance in the body. By inhibiting CA enzymes, QSA disrupts these processes, leading to the inhibition of cancer cell growth, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
QSA has been shown to have a range of biochemical and physiological effects. In cancer cells, QSA induces apoptosis by activating caspase-dependent pathways. QSA also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). Inflammatory cells are also affected by QSA, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the major advantages of QSA is its high potency and specificity towards CA enzymes. This makes it an ideal tool for studying the role of CA enzymes in various biological processes. However, one of the limitations of QSA is its potential toxicity towards healthy cells. Careful dosing and monitoring are required to ensure that QSA is used safely in lab experiments.
将来の方向性
There are several future directions for research on QSA. One area of interest is the development of QSA-based drugs for cancer treatment. Researchers are also exploring the potential of QSA as a treatment for other diseases such as Alzheimer's and Parkinson's. In addition, there is ongoing research on the use of QSA as a diagnostic tool for various diseases. Finally, there is a need for further research on the safety and toxicity of QSA to ensure that it can be used safely in clinical settings.
Conclusion:
N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide is a promising compound with potential therapeutic applications in various fields. Its high potency and specificity towards CA enzymes make it an ideal tool for studying the role of CA enzymes in biological processes. While there are limitations to its use, careful dosing and monitoring can ensure that QSA is used safely in lab experiments. Further research is needed to fully explore the potential of QSA in clinical settings.
合成法
The synthesis of QSA involves the reaction of 8-hydroxyquinoline with piperidine, followed by the addition of 3-chloropropyl methyl sulfide and sodium hydride. The resulting compound is then treated with sulfamic acid to obtain N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide. This method has been optimized for high yield and purity, making QSA readily available for research purposes.
科学的研究の応用
QSA has been extensively researched for its potential therapeutic applications. One of the major areas of research is cancer treatment. Studies have shown that QSA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. QSA has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, QSA has been studied for its antimicrobial activity, particularly against Gram-positive bacteria.
特性
IUPAC Name |
N-[[1-(3-methylsulfanylpropyl)piperidin-3-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S2/c1-25-13-5-12-22-11-4-6-16(15-22)14-21-26(23,24)18-9-2-7-17-8-3-10-20-19(17)18/h2-3,7-10,16,21H,4-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVRNCYHOMNWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCN1CCCC(C1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(4-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6107395.png)
![1-[4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]-2-imidazolidinone](/img/structure/B6107402.png)
![N-cyclopentyl-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6107413.png)

![1'-{[(4-anilinophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6107424.png)
![N-(2,4-dichlorophenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6107427.png)
![N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6107433.png)
![{3-(3-chlorobenzyl)-1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6107436.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B6107440.png)
![(3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6107451.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B6107469.png)
![5-[(2-chlorobenzoyl)amino]-N-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6107485.png)
![ethyl N-methyl-N-({1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinyl}carbonyl)glycinate](/img/structure/B6107490.png)